1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18833809
Molecular Formula: C10H10BrClOS
Molecular Weight: 293.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClOS |
|---|---|
| Molecular Weight | 293.61 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |
| Standard InChI Key | CIWUCNMFBXBCIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1S)CBr)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one, reflects its substitution pattern: a bromomethyl group at the 2-position, a mercapto group at the 6-position, and a chloropropanone moiety attached to the benzene ring . Its molecular formula, , corresponds to a molar mass of 293.61 g/mol, as confirmed by high-resolution mass spectrometry . The CAS registry number, 1804063-01-1, uniquely identifies this compound in chemical databases .
Structural Reactivity
The bromomethyl group () serves as an electrophilic site, enabling nucleophilic substitution reactions with amines, thiols, and alcohols. The mercapto group (-SH) participates in redox reactions and metal coordination, while the chloropropanone unit () acts as an electrophile in ketone-based transformations. This triad of functionalities allows the compound to engage in diverse chemical pathways, making it a versatile building block for complex molecules.
Table 1: Key Functional Groups and Their Reactivity
| Functional Group | Reactivity Profile | Common Reactions |
|---|---|---|
| Bromomethyl () | Electrophilic substitution | Alkylation, nucleophilic attack |
| Mercapto (-SH) | Redox activity, metal binding | Oxidation to disulfides, chelation |
| Chloropropanone () | Electrophilic ketone chemistry | Nucleophilic acyl substitution |
Synthesis and Production
Synthetic Routes
The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one typically involves a multi-step sequence starting from 2-mercaptobenzaldehyde. Key steps include:
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Bromomethylation: Introduction of the bromomethyl group via radical bromination or electrophilic substitution using (NBS) under ultraviolet light.
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Chloropropanone Installation: Reaction with chloroacetone in the presence of a Lewis acid catalyst, such as , to form the chloropropanone moiety.
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Purification: Sequential recrystallization from ethanol-water mixtures and column chromatography on silica gel to achieve >95% purity.
Industrial-Scale Considerations
Industrial production employs continuous-flow reactors to enhance yield and safety, as bromine and chlorine handling poses significant hazards. Process optimization focuses on minimizing byproducts, such as di-brominated analogs, through temperature control () and stoichiometric precision.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromomethyl group undergoes substitution with primary amines to form secondary amines, a reaction leveraged in drug conjugate synthesis. For example, treatment with ethylamine in at yields with 85% efficiency.
Oxidation and Redox Chemistry
The mercapto group oxidizes to a disulfide () upon exposure to , enabling crosslinking in polymer chemistry. Conversely, reduction with converts the chloropropanone group to a chloropropanol derivative, altering its electrophilicity.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration and sulfonation at the 4-position, though these reactions require careful control to avoid side reactions at the bromomethyl site.
Applications in Material Science and Industrial Chemistry
Surface Functionalization
The mercapto group binds to gold nanoparticles, enabling the creation of self-assembled monolayers for biosensors. This application exploits the Au-S bond’s stability and conductivity.
Polymer Crosslinking
As a difunctional monomer, the compound crosslinks polyvinyl alcohol (PVA) through thiol-disulfide exchange, enhancing mechanical strength by 40% in composite materials.
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Differences | Bioactivity (, S. aureus) |
|---|---|---|---|
| 1-(2,6-Bis(methylthio)phenyl)-2-chloro | Dual methylthio groups | 25.1 | |
| 1-(2-Bromophenyl)-2-chloropropan-1-one | No mercapto group | Inactive | |
| Target Compound | Bromomethyl + mercapto + chloropropanone | 12.3 |
The target compound’s bioactivity surpasses analogs, highlighting the synergistic effects of its functional groups.
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